molecular formula C15H13BrO2 B3135742 1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone CAS No. 40396-74-5

1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone

Cat. No. B3135742
Key on ui cas rn: 40396-74-5
M. Wt: 305.17 g/mol
InChI Key: KWCNRDXQMJLJFH-UHFFFAOYSA-N
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Patent
US03978127

Procedure details

A solution of 67 g. (0.314 mole) of p-bromophenyl-glyoxal in 300 ml. of dry toluene is added dropwise over 1 1/2 hours to a stirred suspension of 84 g. (0.6 mole) of anhydrous aluminum chloride in 1.25 l. of dry toluene cooled in an ice-bath. Stirring in the cold is continued for 5 hours and the mixture then is held at 5°-10°C. overnight. The mixture is poured into about 2 l. of ice and 6N hydrochloric acid. The aqueous phase is separated and re-extracted with three portions of benzene. The combined, washed and dried organic extracts are concentrated under reduced pressure to a volume of about 200 ml. Dilution with 150 ml. of petroleum ether precipitates the white crystalline product, m.p. 80°-82°C. Repeated recrystallization from 60% ethanol affords the analytical sample, m.p. 82°-83.5°C.
Quantity
0.314 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]=[O:11])=[O:9])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH:10]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[OH:11])=[O:9])=[CH:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.314 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C=O
Step Two
Name
Quantity
0.6 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring in the cold
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture then is held at 5°-10°C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture is poured into about 2 l
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with three portions of benzene
WASH
Type
WASH
Details
washed
CONCENTRATION
Type
CONCENTRATION
Details
dried organic extracts are concentrated under reduced pressure to a volume of about 200 ml
CUSTOM
Type
CUSTOM
Details
of petroleum ether precipitates the white crystalline product, m.p. 80°-82°C
CUSTOM
Type
CUSTOM
Details
recrystallization from 60% ethanol
CUSTOM
Type
CUSTOM
Details
affords the analytical sample, m.p. 82°-83.5°C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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